5-(4-Bromobenzyl)-1,3-thiazol-2-amine
    5-(4-Bromobenzyl)-1,3-thiazol-2-amine
        NS 19504 is a novel BK channel activator with relaxing effect on bladder smooth muslce.
Selective activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1) (EC50 = 11 μM). Activates BK channels in native smooth muscle cells from guinea pig bladder and reduces spontaneous phasic contractions in bladder strips ex vivo. Displays no effect on contractions induced by a high K+ concentration or at 65 other receptors tested, including L- and N- type Ca2+ channels, Nav, KATP and hERG channels.
    
    
                        Selective activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1) (EC50 = 11 μM). Activates BK channels in native smooth muscle cells from guinea pig bladder and reduces spontaneous phasic contractions in bladder strips ex vivo. Displays no effect on contractions induced by a high K+ concentration or at 65 other receptors tested, including L- and N- type Ca2+ channels, Nav, KATP and hERG channels.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
            
    
    
        VCID:
        
        VC0005034    
        
        InChI:
        
        InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)    
    
        
        SMILES:
        
        C1=CC(=CC=C1CC2=CN=C(S2)N)Br    
    
        
        Molecular Formula:
        
        C10H9BrN2S    
    
        
        Molecular Weight:
        
        269.16 g/mol    
    
5-(4-Bromobenzyl)-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC0005034
Molecular Formula: C10H9BrN2S
Molecular Weight: 269.16 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | NS 19504 is a novel BK channel activator with relaxing effect on bladder smooth muslce. Selective activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1) (EC50 = 11 μM). Activates BK channels in native smooth muscle cells from guinea pig bladder and reduces spontaneous phasic contractions in bladder strips ex vivo. Displays no effect on contractions induced by a high K+ concentration or at 65 other receptors tested, including L- and N- type Ca2+ channels, Nav, KATP and hERG channels.  | 
                                    
|---|---|
| Molecular Formula | C10H9BrN2S | 
| Molecular Weight | 269.16 g/mol | 
| IUPAC Name | 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | 
| Standard InChI | InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | 
| Standard InChI Key | HGWLTZOMQZIUBW-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1CC2=CN=C(S2)N)Br | 
| Canonical SMILES | C1=CC(=CC=C1CC2=CN=C(S2)N)Br | 
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